molecular formula C20H24N2O3S B2946716 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide CAS No. 1021117-69-0

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide

Cat. No.: B2946716
CAS No.: 1021117-69-0
M. Wt: 372.48
InChI Key: ORUVHUONRFLQHS-UHFFFAOYSA-N
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Description

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperidine ring, which is further connected to a benzylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine ring in the presence of a base.

    Attachment of the Benzylacetamide Moiety: The final step involves the acylation of the piperidine derivative with benzylacetamide under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring and benzylacetamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole
  • 2-[1-(benzenesulfonyl)piperidin-4-yl]-1H-indole

Uniqueness

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide is unique due to its specific structural features, such as the position of the benzenesulfonyl group on the piperidine ring and the presence of the benzylacetamide moiety. These structural characteristics may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-20(21-16-17-9-3-1-4-10-17)15-18-11-7-8-14-22(18)26(24,25)19-12-5-2-6-13-19/h1-6,9-10,12-13,18H,7-8,11,14-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUVHUONRFLQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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